4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BO3. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxyphenylboronic acid pinacol ester is the respiratory system . This compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis.
Mode of Action
The compound interacts with its targets through a reactive oxygen species (ROS)-responsive drug delivery system . This system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . The ROS-responsive system allows for the rapid release of encapsulated drugs in a ROS environment .
Biochemical Pathways
The compound affects the oxidative stress and inflammatory pathways associated with periodontitis . The ROS-responsive drug delivery system developed using this compound can enhance the cellular uptake of nanoparticles because HA specifically recognizes CD44 expressed by normal cells .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxyphenylboronic acid pinacol ester is influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The compound exhibits pronounced anti-inflammatory and anti-oxidative stress functions .
Action Environment
The action of 4-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which impacts its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are not well-documented in the literature. It is known that boronic acids and their derivatives, such as this compound, can interact with various enzymes and proteins. They are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with proteins and other biomolecules .
Cellular Effects
Boronic acids and their derivatives are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids and their derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids and their derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids and their derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids and their derivatives, due to their ability to form stable covalent bonds with proteins, could potentially be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones
Reduction: Boronic acids
Substitution: Biaryl compounds
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its phenolic hydroxyl group, which imparts additional reactivity compared to its analogs. For instance, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains an amino group, which can participate in different types of reactions, such as amide formation. Similarly, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has an aldehyde group, making it suitable for reactions like aldol condensation. The presence of different functional groups in these compounds allows for a diverse range of applications in organic synthesis.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZJRAGTCRORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370404 | |
Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-70-3 | |
Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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